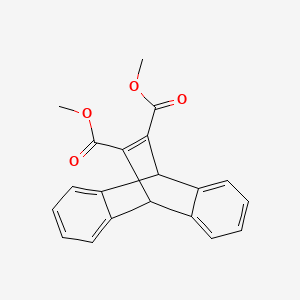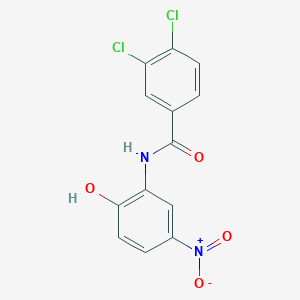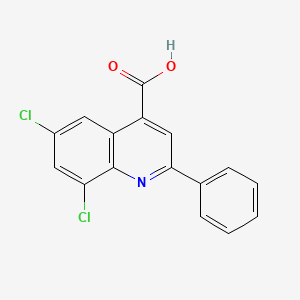
Triselenophen-2-ylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triselenophen-2-ylphosphane is a unique organophosphorus compound with the molecular formula C12H9PSe3. It is characterized by the presence of three selenophene rings attached to a central phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triselenophen-2-ylphosphane typically involves the reaction of selenophene with phosphorus trichloride in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: Triselenophen-2-ylphosphane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the selenophene rings and the central phosphorus atom .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used to oxidize this compound, leading to the formation of phosphine oxides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form phosphine derivatives.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine to substitute hydrogen atoms on the selenophene rings.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and halogenated selenophenes .
Scientific Research Applications
Triselenophen-2-ylphosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of triselenophen-2-ylphosphane involves its interaction with molecular targets through its phosphorus and selenium atoms. These interactions can lead to the formation of coordination complexes, which can alter the activity of enzymes and other proteins. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cellular damage .
Comparison with Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to phosphorus.
Tris(2-furyl)phosphine: Similar to triselenophen-2-ylphosphane but with furan rings instead of selenophene rings.
Tris(2-thienyl)phosphine: Contains thiophene rings instead of selenophene rings
Uniqueness: this compound is unique due to the presence of selenium atoms in its structure, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs.
Properties
Molecular Formula |
C12H9PSe3 |
|---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
tri(selenophen-2-yl)phosphane |
InChI |
InChI=1S/C12H9PSe3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
OLIFNJIVLCZWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)P(C2=CC=C[Se]2)C3=CC=C[Se]3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Hydroxy-2-[2-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid](/img/structure/B11956978.png)









![2-{[(2-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957046.png)
